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Compound of Interest

Compound Name: Oxazol-5-ylmethanol

Cat. No.: B140774 Get Quote

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among

these, the oxazole ring—a five-membered aromatic heterocycle containing nitrogen and

oxygen—stands out as a "privileged scaffold."[1] Oxazole-containing molecules are adept at

forming a variety of non-covalent interactions, enabling them to bind with high affinity to a wide

array of biological targets like enzymes and receptors.[1] This versatility has led to their

incorporation into numerous clinical drugs and candidates for treating a spectrum of diseases,

including cancer, infections, and inflammatory conditions.[1][2][3]

Oxazol-5-ylmethanol, in particular, serves as a critical and versatile building block in the

synthesis of more complex, biologically active molecules. Its structure combines the stable

aromatic oxazole core with a reactive primary alcohol, offering a synthetic handle for extensive

functionalization. This guide provides an in-depth analysis of the stability and reactivity profile

of oxazol-5-ylmethanol, offering field-proven insights for researchers, scientists, and drug

development professionals aiming to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Handling
A thorough understanding of a compound's fundamental properties is the bedrock of its

successful application in synthesis.
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Property Value Source(s)

Molecular Formula C₄H₅NO₂ [4][5]

Molecular Weight 99.09 g/mol [4][5]

CAS Number 127232-41-1 [4][5]

IUPAC Name (1,3-oxazol-5-yl)methanol [4]

Boiling Point 212.8 °C at 760 mmHg [6]

Density 1.25 g/cm³ [6]

SMILES C1=C(OC=N1)CO [4]

Storage and Handling: For optimal stability and to prevent degradation, oxazol-5-ylmethanol
should be stored in a tightly sealed container in a dry environment, preferably in a freezer at

temperatures under -20°C.[7][8] It is classified as an irritant, causing skin and serious eye

irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment

(PPE) should be used during handling.

Stability Profile: A Tale of Two Moieties
The stability of oxazol-5-ylmethanol is a composite of the inherent stability of the oxazole ring

and the attached hydroxymethyl group. While the oxazole ring possesses a degree of

aromaticity, its delocalization is incomplete, making it susceptible to ring-opening reactions

under certain conditions.[9]
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Condition Expected Stability
Rationale and Potential
Degradation Pathways

Acidic (pH < 4) Moderate

The pyridine-like nitrogen at

position 3 is basic and can be

protonated by acids to form

oxazolium salts.[10] While

stable in dilute acid, strong

acidic conditions, especially

with heat, can catalyze ring

hydrolysis.

Neutral (pH 6-8) High

The compound is expected to

be most stable under neutral

pH conditions at ambient

temperature.

Basic (pH > 9) Low to Moderate

The oxazole ring is susceptible

to nucleophilic attack and ring

cleavage, which can be

facilitated by strong bases,

potentially leading to the

formation of imidazoles or

other open-chain products.[10]

Oxidizing Agents Low

The primary alcohol is readily

oxidized. Furthermore, strong

oxidizing agents like potassium

permanganate or ozone can

cleave the oxazole ring itself.

[10] The ring can also undergo

metabolic oxidation to an

oxazolone.[11]

Reducing Agents Moderate The hydroxymethyl group is

stable to most reducing

agents. However, catalytic

hydrogenation or other harsh

reduction methods can lead to

the cleavage and reduction of
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the oxazole ring, yielding

open-chain products.[10]

Thermal Stress Moderate

While simple oxazoles exhibit

moderate thermal stability, the

presence of substituents can

be destabilizing.[9] Prolonged

exposure to high temperatures

may induce decomposition.

Primary Degradation Pathways: The most probable degradation pathways involve the two

primary functional groups:

Oxidation of the Alcohol: The hydroxymethyl group can be easily oxidized to form oxazole-5-

carbaldehyde or oxazole-5-carboxylic acid. This is often an undesired side reaction if not the

intended transformation.

Ring Cleavage: Under harsh hydrolytic (acidic or basic) or oxidative conditions, the oxazole

ring can undergo cleavage.[10][12] This is a critical consideration in designing multi-step

syntheses and in purification processes like chromatography.

Reactivity Profile: A Toolkit for Synthetic
Diversification
The synthetic utility of oxazol-5-ylmethanol stems from the distinct reactivity of its

hydroxymethyl group and the oxazole ring. This dual reactivity allows for a wide range of

selective transformations.

Reactions Involving the Hydroxymethyl Group
The primary alcohol is the most accessible reactive site for derivatization.

1. Oxidation to Aldehydes and Carboxylic Acids The selective oxidation of the primary alcohol is

a cornerstone transformation. The choice of oxidant is critical to prevent over-oxidation and

control the outcome.
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To Aldehyde: Mild oxidizing agents are required. Common choices include Pyridinium

chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

These methods are effective at stopping the oxidation at the aldehyde stage.[13]

To Carboxylic Acid: Stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄), potassium

permanganate (KMnO₄), or sodium hypochlorite (NaOCl) in the presence of a catalyst will

typically oxidize the primary alcohol directly to the carboxylic acid.

Protocol: Oxidation of Oxazol-5-ylmethanol to Oxazole-5-carbaldehyde using PCC

Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g.,

Argon), suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous

dichloromethane (DCM).

Addition: Dissolve oxazol-5-ylmethanol (1.0 equivalent) in anhydrous DCM and add it

dropwise to the stirring PCC suspension at room temperature.

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a

pad of silica gel or Celite to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde

can be purified by column chromatography on silica gel.

2. Esterification The hydroxyl group readily undergoes esterification with carboxylic acids or

their activated derivatives (acid chlorides, anhydrides) to form a diverse range of esters.[13]

The Fischer esterification, using an acid catalyst and an excess of the carboxylic acid or

alcohol, is a common and effective method.[14]

Protocol: Fischer Esterification with Acetic Acid

Setup: Combine oxazol-5-ylmethanol (1.0 equivalent) and acetic acid (used as both

reagent and solvent, >10 equivalents) in a round-bottom flask.
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Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄)

or p-toluenesulfonic acid (TsOH) (approx. 0.05 equivalents).

Reaction: Heat the mixture to reflux (typically 80-120°C) for several hours, monitoring by

TLC. The removal of water using a Dean-Stark apparatus can drive the equilibrium toward

the product.

Workup: Cool the reaction mixture and carefully neutralize the excess acid with a saturated

solution of sodium bicarbonate.

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic

layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the resulting ester by column chromatography.

3. Etherification Conversion to ethers can be achieved under various conditions. A common

method is the Williamson ether synthesis, which involves deprotonating the alcohol with a

strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Chemoselective methods can also be employed to form ethers in the presence of other

functional groups.[15]

Reactions Involving the Oxazole Ring
While less reactive than the hydroxymethyl group, the oxazole ring itself can participate in

several important reactions.

1. Metallation The most acidic proton on the oxazole ring is at the C2 position. Treatment with a

strong base, such as n-butyllithium (n-BuLi) at low temperatures (-78°C), can deprotonate this

position. The resulting 2-lithio-oxazole is a potent nucleophile that can react with various

electrophiles (e.g., aldehydes, ketones, alkyl halides). However, these intermediates can be

unstable and may decompose into open-chain isocyanides.[10]

2. Electrophilic Substitution Direct electrophilic substitution on the oxazole ring is generally

difficult due to the ring's electron-deficient nature.[10] Reactions like nitration or halogenation

require harsh conditions and often result in low yields. However, the presence of activating

groups can facilitate substitution, which preferentially occurs at the C4 position.[10]
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3. Cycloaddition Reactions The oxazole ring can function as a diene in Diels-Alder reactions,

particularly when electron-donating substituents are present on the ring.[10] This reaction

provides a powerful route to synthesize substituted pyridine or furan derivatives after the initial

adduct undergoes further transformations.

Visualizing Synthetic Pathways
Diagrams are essential for conceptualizing experimental design and mechanistic

understanding.
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Starting Material

Hydroxymethyl Group Reactions Oxazole Ring Reactions

Key Intermediates

Oxazol-5-ylmethanol

Oxidation
(PCC, DMP, etc.)

Esterification
(RCOOH, H+)

Etherification
(NaH, R-X)

Metallation (C2)
(n-BuLi)

Oxazole-5-carbaldehyde Oxazol-5-ylmethyl Ester Oxazol-5-ylmethyl Ether 2-Lithio-oxazole Derivative
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Step 1: Protonation of Carbonyl
Carboxylic acid + H+

Step 2: Nucleophilic Attack
Protonated acid + Oxazol-5-ylmethanol

Activates carbonyl

Step 3: Proton Transfer
Formation of tetrahedral intermediate

Forms C-O bond

Step 4: Elimination of Water
Leaving group departure

Creates good leaving group (H2O)

Step 5: Deprotonation
Formation of final ester product

Regenerates acid catalyst

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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